4-(5-Amino-1,3,4-thiadiazol-2-yl)-2-fluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(5-Amino-1,3,4-thiadiazol-2-yl)-2-fluorophenol” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Synthesis Analysis
The synthesis of similar compounds involves a three-step process starting from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The yield of the synthesis process is reported to be around 71% .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be determined using various techniques. For instance, the melting point of the compound can be determined using differential scanning calorimetry . The molecular weight of the compound is reported to be 248.33 .Scientific Research Applications
Pharmacological Potential of 1,3,4-Thiadiazole Derivatives
1,3,4-Thiadiazole and its derivatives are well-known pharmacophore scaffolds with significant biological activities. These heterocyclic systems have been identified for their antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral properties. The presence of the 1,3,4-thiadiazole ring enhances pharmacological activity through hydrogen bonding interactions with various enzymes and receptors. This structural feature makes them crucial for medicinal chemistry, serving as promising matrices for constructing new drug-like molecules (Lelyukh, 2019).
Biological Activities and Chemical Modification
Research on 1,3,4-thiadiazole derivatives has shown extensive pharmacological activities, attributed to the toxophoric N2C2S moiety. These derivatives are highlighted for their unique anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, antiviral activities. The development of hybrid molecules by combining different molecular frames in one structure has led to compounds with interesting biological profiles, underscoring the importance of structural modification for enhancing biological activity (Mishra et al., 2015).
Fluorescent Chemosensors
4-Methyl-2,6-diformylphenol (DFP) derivatives, while not directly mentioning 4-(5-Amino-1,3,4-thiadiazol-2-yl)-2-fluorophenol, represent an important fluorophoric platform for the development of chemosensors for detecting various analytes including metal ions and neutral molecules. This indicates the potential of thiadiazole derivatives in the development of fluorescent chemosensors, which could be an area of application for the specific compound (Roy, 2021).
Antimicrobial and Antitumor Properties
A wide range of biological activities is associated with thiadiazole derivatives, including antimicrobial and antitumor effects. This highlights the therapeutic potential of these compounds in addressing infectious diseases and cancer, offering a promising avenue for the development of new treatments (Alam, 2018).
Mechanism of Action
Target of Action
Compounds with a 1,3,4-thiadiazole moiety have been reported to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Mode of Action
It is known that the presence of the =n-c-s- moiety and strong aromaticity of the ring in 1,3,4-thiadiazole derivatives are responsible for providing low toxicity and great in vivo stability .
Biochemical Pathways
1,3,4-thiadiazole derivatives have been reported to interact with various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The presence of the =n-c-s- moiety and strong aromaticity of the ring in 1,3,4-thiadiazol derivatives are known to contribute to their low toxicity and great in vivo stability , which could potentially impact their bioavailability.
Result of Action
1,3,4-thiadiazole derivatives have been reported to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Action Environment
The stability of 1,3,4-thiadiazole derivatives is known to be influenced by the presence of the =n-c-s- moiety and strong aromaticity of the ring .
Future Directions
properties
IUPAC Name |
4-(5-amino-1,3,4-thiadiazol-2-yl)-2-fluorophenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3OS/c9-5-3-4(1-2-6(5)13)7-11-12-8(10)14-7/h1-3,13H,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAASZBMBAAJAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NN=C(S2)N)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.